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Compound of Interest

Compound Name: DLin-MC2-DMA

Cat. No.: B10857451

Get Quote

Executive Summary: The Evolution of Lipid Potency
This guide provides a technical benchmark of DLin-MC2-DMA (an early-generation ionizable

lipid) against the current landscape of Novel Ionizable Lipids (including DLin-MC3-DMA, SM-

102, and ALC-0315 derivatives).

While DLin-MC2-DMA (often referred to as MC2) played a pivotal role in the Structure-Activity

Relationship (SAR) studies that led to the development of clinically approved lipids, it currently

serves primarily as a mechanistic reference point. Its physicochemical profile—specifically its

lower pKa (~5.64) and lack of biodegradable linkers—contrasts sharply with novel lipids

designed for rapid metabolic clearance and maximized endosomal escape.

Key Takeaway: Benchmarking against MC2 reveals the critical importance of pKa optimization

(targeting 6.2–6.5) and biodegradability in modern LNP design.[1]
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Chemical Identity: 1,2-dilinoleyloxy-3-dimethylaminopropane derivative.[2]

Key Feature: Contains dilinoleyl tails (two double bonds per tail) which enhance fusogenicity

compared to saturated lipids.

Limitation: The specific headgroup/linker configuration results in an apparent pKa of ~5.64.

This is generally considered too low for optimal hepatic gene silencing, as the lipid remains

largely neutral in the early endosome, delaying membrane destabilization.

The Novel Alternatives (Next-Gen Class)
Representative Lipids: SM-102 (Moderna), ALC-0315 (Pfizer/BioNTech), and biodegradable

MC3 analogs.

Structural Innovation:

Biodegradable Linkers: Introduction of ester linkages in the hydrophobic tails (e.g., SM-

102) allows for rapid hydrolysis and clearance, reducing systemic toxicity.

Optimized pKa: Engineered to fall within the "Goldilocks Zone" (6.2 – 6.5), ensuring the

lipid is neutral in circulation but rapidly protonates in the acidified endosome (pH ~5.5).

Branching: Branched tails (e.g., ALC-0315) increase the cone shape of the lipid, promoting

the hexagonal H_II phase transition necessary for endosomal escape.

Mechanism of Action Visualization
The following diagram illustrates the critical "Endosomal Escape" bottleneck where MC2 often

underperforms compared to novel lipids due to its pKa profile.
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Caption: Comparative Endosomal Escape Pathway. Novel lipids (Green path) protonate earlier

and more fully in the endosomal maturation process compared to MC2 (Red path), driving

superior cytosolic release.

Comparative Benchmarking Data
The following data consolidates findings from foundational SAR studies (e.g., Jayaraman et al.,

Maier et al.) and modern comparative analyses.

Physicochemical & Efficacy Metrics

Metric DLin-MC2-DMA
DLin-MC3-DMA
(Gold Std)

Novel
Biodegradable
Lipids

Apparent pKa 5.64 6.44 6.0 – 6.7

In Vivo Potency

(ED50)*
~0.6 mg/kg 0.005 mg/kg < 0.05 mg/kg

Relative Potency 1x (Baseline) ~100x vs MC2 ~50-100x vs MC2

Clearance (T 1/2) Slow (Days) Slow (Days) Rapid (Hours)

Toxicity Profile
Moderate

Accumulation

Moderate

Accumulation

Low (Rapid

Hydrolysis)

Primary Utility
Research / SAR

Reference
Clinical (Onpattro)

Clinical

(Vaccines/Therapies)

*ED50 values based on Factor VII silencing in murine models. Note the massive jump in

potency from MC2 to MC3, largely attributed to the pKa shift.

The pKa Effect
The difference in ED50 between MC2 (0.6 mg/kg) and MC3 (0.005 mg/kg) highlights a non-

linear relationship between pKa and potency.

MC2 (pKa 5.64): Requires significant acidification to become cationic. Many LNPs are

recycled out of the cell before the endosome becomes acidic enough to trigger MC2
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protonation.

Novel/MC3 (pKa ~6.4): Becomes cationic exactly when the endosome transitions from early

to late, maximizing escape efficiency.

Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: TNS Assay for pKa Determination
Objective: Determine the apparent pKa of the LNP formulation to predict in vivo efficacy.

Buffer Preparation: Prepare a series of buffers (10 mM HEPES, 10 mM MES, 10 mM

Ammonium Acetate) ranging from pH 2.5 to 11.0 in 0.5 pH increments.

Reagent: Dissolve TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) in DMSO.

Mixing: Add LNP formulation (at 20 µM lipid) to each buffer well containing 1 µM TNS.

Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm). TNS fluoresces when

bound to the positively charged lipid interface.

Analysis: Plot Fluorescence vs. pH. The pKa is the pH at which fluorescence is 50% of the

maximum.

Validation: MC2 LNPs should yield a curve inflection at ~5.6. Novel lipids should inflect at

~6.4.

Protocol B: Microfluidic LNP Formulation
Objective: Create consistent LNPs for head-to-head comparison.

Organic Phase: Dissolve lipids in Ethanol.

Molar Ratio: 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).

Aqueous Phase: Dilute nucleic acid (mRNA or siRNA) in 25 mM Sodium Acetate buffer (pH

4.0).
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Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or herringbone mixer).

Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

Total Flow Rate: 12 mL/min.

Dialysis: Dialyze against 1x PBS (pH 7.4) for 6-12 hours to remove ethanol and neutralize

pH.

QC: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen assay).

Target: Size < 100 nm, PDI < 0.2, EE > 85%.

Structure-Activity Relationship (SAR) Evolution
Understanding why MC2 failed to become the clinical standard helps in designing better lipids.
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Caption: The lineage of ionizable lipids. MC2 represents a critical "learning phase" where linker

chemistry was explored, leading to the discovery that a pKa of ~6.4 (MC3) is superior to 5.6

(MC2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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